

Application Notes and Protocols: BMS-741672 for In Vivo Mouse Studies

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Compound of Interest

Compound Name: BMS-741672

Cat. No.: B15606829

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the in vivo use of **BMS-741672** in mouse studies. **BMS-741672** is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator of monocyte and macrophage recruitment in inflammatory and disease processes.

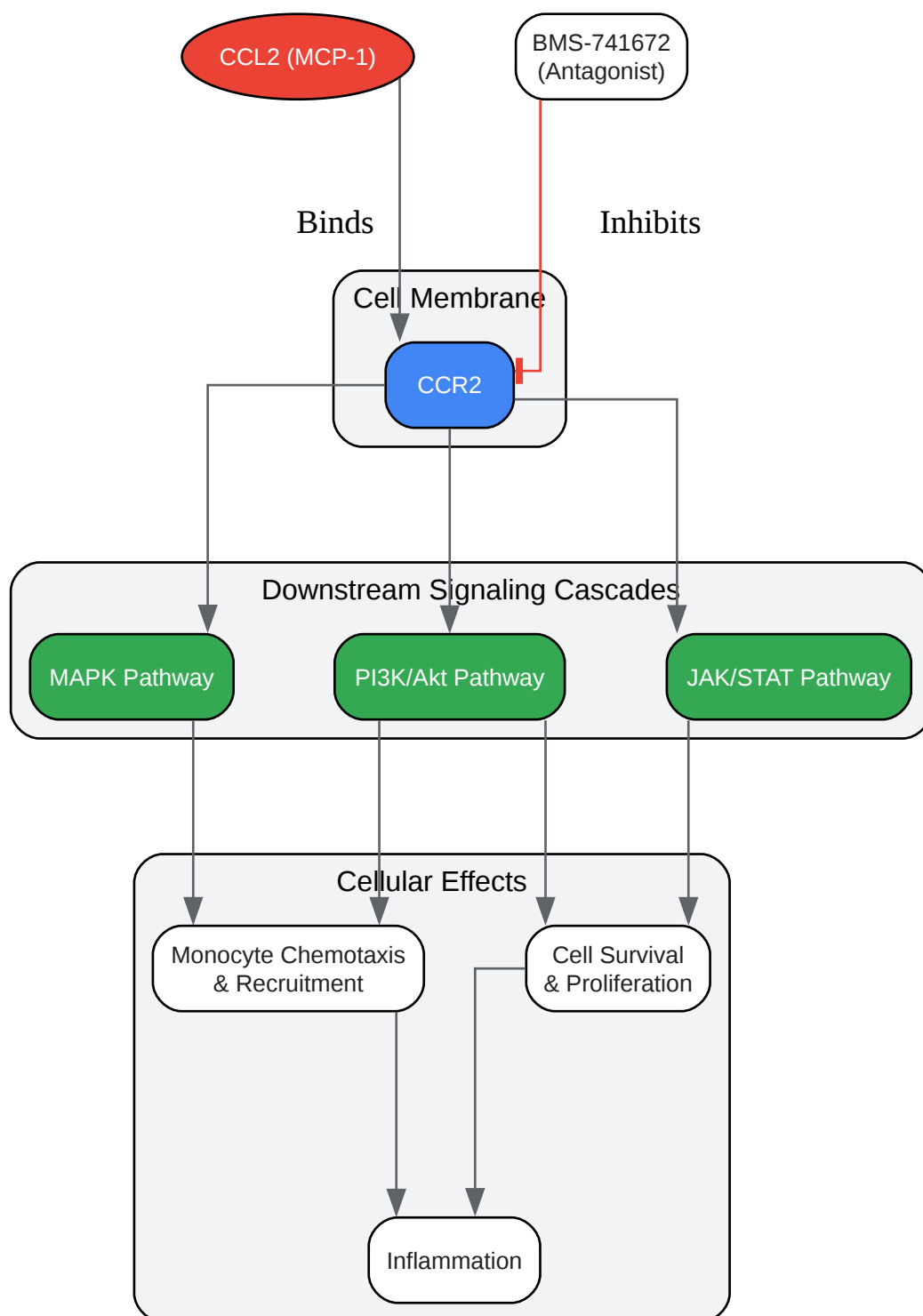
Overview and Mechanism of Action

BMS-741672 is an orally active small molecule inhibitor of CCR2, with a reported IC₅₀ of 1.1 nM.^[1] It demonstrates high selectivity for CCR2 over other chemokine receptors, such as CCR5 (greater than 700-fold).^[1] The primary ligand for CCR2 is the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1). The CCL2-CCR2 signaling axis is a critical pathway in the emigration of monocytes from the bone marrow and their subsequent infiltration into tissues during inflammation and in various pathological conditions, including cancer, cardiovascular disease, and fibrosis. By blocking this interaction, **BMS-741672** can effectively inhibit the recruitment of inflammatory monocytes and macrophages to sites of disease.

Signaling Pathway of CCL2-CCR2 Axis

The binding of CCL2 to its receptor, CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways ultimately regulate cellular processes such as chemotaxis, survival, proliferation, and differentiation. Key downstream signaling

pathways activated by the CCL2-CCR2 axis include the PI3K/Akt, JAK/STAT, and MAPK pathways.



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Figure 1: Simplified signaling pathway of the CCL2-CCR2 axis and the inhibitory action of **BMS-741672**.

Recommended Dosage for In Vivo Mouse Studies

While direct dosage information for **BMS-741672** in mouse models is not readily available in the public domain, data from a closely related and successor compound, BMS-753426, provides a strong basis for a recommended dosage range. BMS-753426, also a CCR2 antagonist, was evaluated in human CCR2 (hCCR2) knock-in mice.

Recommended Starting Dosage Range: 1 - 100 mg/kg, administered orally, twice daily.

This recommendation is based on a study where the successor to **BMS-741672** was dosed at 1, 25, and 100 mg/kg twice daily in a thioglycolate-induced peritonitis model in hCCR2 knock-in mice.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific mouse model and experimental endpoint.

Factors to Consider for Dose Optimization:

- **Mouse Strain:** Different mouse strains can exhibit variations in drug metabolism and response.
- **Disease Model:** The severity and nature of the disease model can influence the required therapeutic dose.
- **Pharmacokinetic Profile:** While specific mouse pharmacokinetic data for **BMS-741672** is limited, it has shown oral bioavailability in rats (51%) and cynomolgus monkeys (46%).[3]
- **Endpoint Measurement:** The dose required to see an effect on a biomarker (e.g., monocyte count) may differ from the dose required for a therapeutic outcome.

Quantitative Data Summary

The following tables summarize the available in vitro and in vivo data for **BMS-741672** and its successor compound.

Compound	Parameter	Value	Species/System
BMS-741672	IC50 (CCR2)	1.1 nM	In vitro
BMS-741672	IC50 (Monocyte Chemotaxis)	0.67 nM	In vitro
BMS-741672	Oral Bioavailability	51%	Rat
BMS-741672	Oral Bioavailability	46%	Cynomolgus Monkey
BMS-753426 (Successor)	Oral Dosage Range	1, 25, 100 mg/kg (BID)	hCCR2 Knock-in Mouse

Experimental Protocols

Formulation of BMS-741672 for Oral Administration

Materials:

- **BMS-741672** powder
- Vehicle (e.g., 0.5% methylcellulose in sterile water, or 10% Solutol HS 15 in sterile water)
- Mortar and pestle or homogenizer
- Sterile water
- Weighing scale
- Vortex mixer
- Oral gavage needles

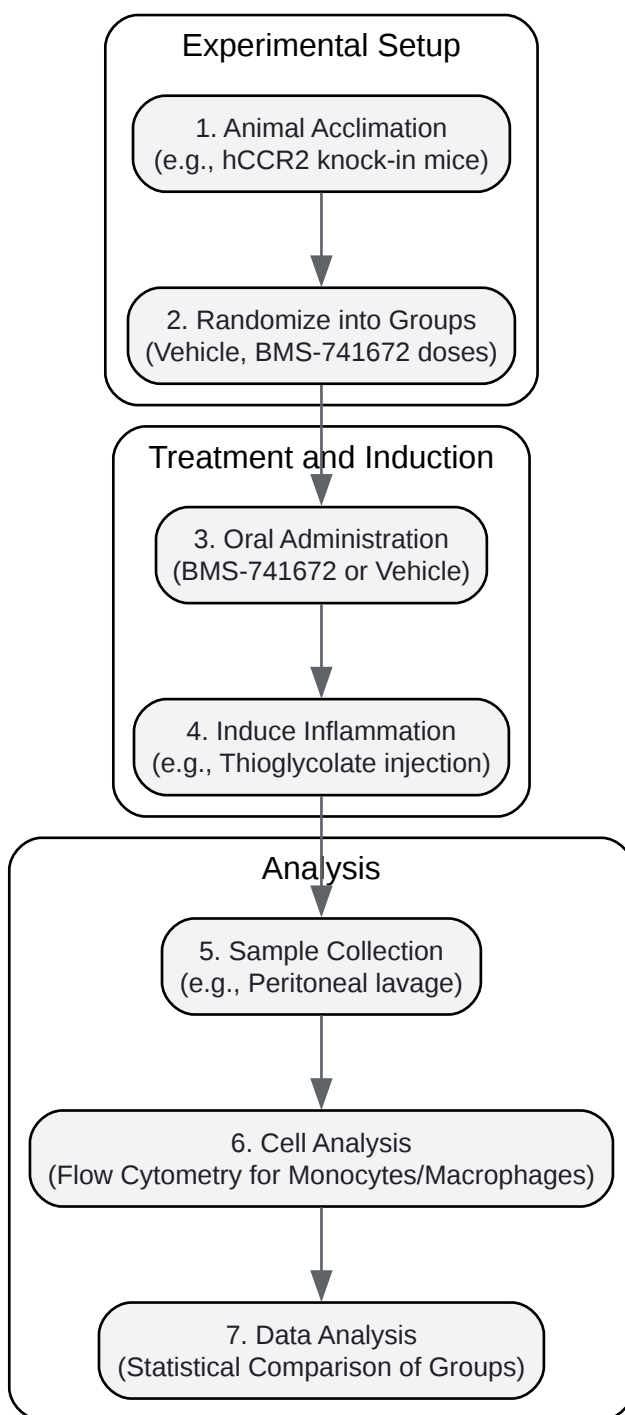
Protocol:

- Calculate the required amount of **BMS-741672** and vehicle based on the desired final concentration and the number of animals to be dosed. Assume a standard dosing volume of 10 mL/kg for mice.

- Weigh the appropriate amount of **BMS-741672** powder.
- If using methylcellulose, gradually add the powder to the vehicle while continuously triturating with a mortar and pestle or mixing with a homogenizer to ensure a uniform suspension.
- If using Solutol HS 15, gently warm the vehicle to aid in dissolution and then add the **BMS-741672** powder.
- Vortex the suspension thoroughly before each administration to ensure homogeneity.
- Administer the formulation to mice via oral gavage using an appropriately sized gavage needle.

Experimental Workflow for a Monocyte Chemotaxis Inhibition Study

The following workflow outlines a typical experiment to evaluate the efficacy of **BMS-741672** in a mouse model of inflammation.



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Figure 2: General experimental workflow for an *in vivo* mouse study with **BMS-741672**.

Detailed Protocol (Thioglycolate-Induced Peritonitis Model):

- **Animal Acclimation:** Acclimate hCCR2 knock-in mice for at least one week before the experiment.
- **Group Allocation:** Randomly assign mice to different treatment groups (e.g., Vehicle control, 1 mg/kg **BMS-741672**, 25 mg/kg **BMS-741672**, 100 mg/kg **BMS-741672**).
- **Dosing:** Administer the first oral dose of **BMS-741672** or vehicle.
- **Inflammation Induction:** One hour after the first dose, intraperitoneally inject 1 mL of 3% thioglycolate solution to induce peritonitis.
- **Subsequent Dosing:** Administer subsequent doses of **BMS-741672** or vehicle according to the desired schedule (e.g., twice daily).
- **Sample Collection:** At a predetermined time point after thioglycolate injection (e.g., 48 or 72 hours), euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5-10 mL of ice-cold PBS.
- **Cell Analysis:** Centrifuge the lavage fluid to pellet the cells. Resuspend the cells and perform cell counts. Use flow cytometry with specific markers (e.g., CD11b, Ly6C) to quantify the number of recruited monocytes and macrophages.
- **Data Analysis:** Statistically compare the number of monocytes/macrophages in the peritoneal lavage of the **BMS-741672**-treated groups to the vehicle control group.

Conclusion

BMS-741672 is a valuable research tool for investigating the role of the CCL2-CCR2 signaling axis in various disease models. The recommended starting dosage for in vivo mouse studies is between 1 and 100 mg/kg, administered orally twice daily, based on data from a structurally similar successor compound. It is imperative for researchers to perform dose-titration experiments to identify the optimal dose for their specific experimental conditions. The provided protocols and diagrams serve as a comprehensive guide for the effective use of **BMS-741672** in preclinical research.

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